![molecular formula C8H9BN2O2 B13980181 (2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid: is a boronic acid derivative that features a fused imidazo[1,2-a]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of suitable substrates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic acid moiety, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Transition Metal Catalysts: These are often used in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Metal-Free Oxidation: This method employs oxidizing agents to modify the compound without the need for metal catalysts.
Photocatalysis: Light-induced reactions can be used to functionalize the compound under mild conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The imidazo[1,2-a]pyridine ring system can interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
7-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the boronic acid functionality.
6-Borono-7-methylimidazo[1,2-a]pyridine: This compound is structurally similar but differs in the position of the boronic acid group.
Uniqueness: B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring system and the boronic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C8H9BN2O2 |
---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5,12-13H,1H3 |
InChI-Schlüssel |
YYKDSHVFTQJGFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=NC(=CN2C=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.